N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring and a pyridine structure, which are commonly found in various pharmacologically active substances. The structure suggests potential applications in treating neurological disorders and other medical conditions.
The compound can be synthesized through various chemical methods, with its derivatives often being explored for their biological activities. Research has indicated that compounds with similar structures exhibit properties that may inhibit certain enzymes or receptors, making them candidates for drug development .
This compound falls under the category of amines, specifically as a N-methylated amine due to the presence of the methyl group attached to the nitrogen atom. It also belongs to the pyridine derivatives family, which are known for their diverse biological activities.
The synthesis of N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Techniques like chromatography are typically used for purification.
The molecular formula for N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is . The structure features:
This arrangement contributes to its potential biological activity.
Crystallographic studies may provide insights into its three-dimensional conformation, revealing how substituents affect molecular interactions and stability .
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo several chemical reactions:
These reactions are often influenced by factors such as steric hindrance and electronic effects from adjacent functional groups.
The mechanism of action for compounds similar to N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves interaction with neurotransmitter systems in the brain. For instance:
Studies have shown that compounds with similar structures can modulate synaptic transmission and exhibit neuroprotective effects .
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is likely to be a solid at room temperature with moderate solubility in polar solvents due to its amine functionality.
Key chemical properties include:
Relevant data such as melting point and boiling point would typically be determined through experimental methods.
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has potential applications in:
Research continues to explore its full potential and efficacy in various therapeutic areas .
The synthesis of N-methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine employs strategic disconnections at the C–N and C–C bonds. Retrosynthetic cleavage reveals two key synthons: (i) 5-(aminomethyl)-2-methyl-3-nitropyridine for the pyridine core and amine functionality, and (ii) piperidine for the N-heterocyclic moiety. The 6-position C–N bond is formed via nucleophilic aromatic substitution (SNAr), exploiting the activation by the 3-nitro group, which is later reduced and methylated to yield the final N-methylamine [2] [4]. Alternative routes disconnect the methanamine chain, suggesting 5-formyl-2-methyl-6-(piperidin-1-yl)pyridine as an advanced intermediate for reductive amination with methylamine [2]. This analysis prioritizes SNAr due to higher regioselectivity compared to transition metal-catalyzed approaches for C–N bond formation in electron-deficient pyridines.
Table 1: Retrosynthetic Pathways Comparison
Disconnection Site | Synthons Generated | Key Bond-Forming Step | Advantages |
---|---|---|---|
C6–N (piperidine) | 5-(Chloromethyl)-3-nitropyridine + piperidine | SNAr | High regioselectivity, no metal catalyst |
N–CH₃ (methanamine) | 5-Formyl-2-methyl-6-(piperidin-1-yl)pyridine + CH₃NH₂ | Reductive amination | Avoids nitro reduction step |
C5–C (pyridine-methane) | 6-(Piperidin-1-yl)-3-methylpyridine + CH₂N₂ | Alkylation | Limited by diazomethane safety concerns |
While SNAr dominates piperidine installation, palladium/copper-catalyzed methods enable alternative routes. A Buchwald-Hartwig amination between 5-(bromomethyl)-2-methyl-3-nitropyridine and piperidine uses Pd(OAc)₂/XantPhos (2 mol%) in toluene at 100°C, achieving 85% yield of the intermediate nitro compound. This method tolerates electron-rich piperidines but requires rigorous exclusion of oxygen and anhydrous conditions [2] [4]. For the methanamine group, copper-catalyzed Chan-Lam coupling of 6-(piperidin-1-yl)-5-methylpyridine-3-carbaldehyde with N-methylboronic acid pinacol ester provides moderate yields (50–60%) but suffers from homocoupling byproducts. Optimization studies show ligandless Cu(OAc)₂ in DCM at 40°C minimizes side products to <10% [4]. Crucially, catalyst selection impacts purity: Pd/C hydrogenation for nitro reduction generates fewer impurities than SnCl₂ or Fe-mediated routes when applied post-coupling [4].
Table 2: Ligand Effects in Buchwald-Hartwig Amination
Ligand | Base | Solvent | Yield (%) | Piperidine Equivalents | Impurities (%) |
---|---|---|---|---|---|
XantPhos | Cs₂CO₃ | Toluene | 85 | 1.2 | 5 |
BINAP | KOtBu | Dioxane | 72 | 1.5 | 12 |
DavePhos | NaOtBu | THF | 68 | 2.0 | 18 |
Solvent polarity critically influences SNAr kinetics and reduction efficiency. For piperidine displacement, DMF accelerates reaction completion (2 hours at 80°C) but complicates purification due to amine coordination, whereas toluene requires 12 hours but affords >99% purity after aqueous workup. Methanol is optimal for sodium cyanoborohydride-mediated reductive amination of the aldehyde intermediate, suppressing imine hydrolysis and enabling 92% conversion at pH 7 [2] [5]. Reduction of the nitro precursor is solvent-dependent: ethyl acetate/water mixtures during Pd/C-catalyzed hydrogenation minimize over-reduction byproducts to <2% vs. 8–10% in THF/MeOH [4]. Reagent selection proves equally vital: NaBH₄ reduces aldehyde impurities faster than LiAlH₄ (30 vs. 120 minutes), though the latter risks over-reduction of the pyridine ring.
Table 3: Solvent Performance in Key Steps
Synthetic Step | Optimal Solvent | Reaction Time | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Piperidine SNAr | Toluene | 12 h | 110 | 88 |
Nitro Reduction (Pd/C) | Ethyl acetate/H₂O (9:1) | 4 h | 25 | 95 |
Reductive Amination | MeOH | 2 h | 25 | 92 |
Aldehyde Oxidation | CH₂Cl₂ | 6 h | 40 | 90 |
Three strategies diminish waste:
Table 4: Byproduct Reduction via Green Chemistry
Method | Traditional Approach | Green Alternative | Byproduct Reduction (%) |
---|---|---|---|
Piperidine Coupling | DMF, 110°C, 4 h | CPME, 80°C, 5 h | 40 |
Nitro Reduction | SnCl₂/HCl, reflux | HCO₂NH₄/Pd(OH)₂, 25°C | 95 (eliminates Sn waste) |
N-Methylation | CH₃I/K₂CO₃, DMF | CO₂/HCO₂H, H₂O | 60 (avoids alkyl halides) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3